4-Cyclopropylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 219.71 g/mol. It appears as a white crystalline solid and is known for its moderate solubility in water, classified as moderately soluble with a solubility of approximately 0.0116 mg/mL . This compound is primarily recognized as an impurity in the synthesis of Lesinurad, a medication used for treating gout by inhibiting uric acid reabsorption in the kidneys .
The chemical behavior of 4-cyclopropylnaphthalen-1-amine hydrochloride typically involves reactions characteristic of amines and aromatic compounds. Key reactions may include:
4-Cyclopropylnaphthalen-1-amine hydrochloride exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it is identified as an inhibitor of CYP1A2 and CYP3A4, which are crucial for drug metabolism in the liver . Its ability to cross the blood-brain barrier indicates potential central nervous system effects, making it relevant in pharmacological studies .
The synthesis of 4-cyclopropylnaphthalen-1-amine hydrochloride typically involves several steps:
These methods ensure high purity and yield suitable for pharmaceutical applications .
4-Cyclopropylnaphthalen-1-amine hydrochloride is primarily utilized in pharmaceutical research and development, particularly in the synthesis of Lesinurad. Its role as an intermediate highlights its importance in drug formulation processes aimed at managing hyperuricemia and gout . Additionally, its biological activity makes it a subject of interest in studies related to drug metabolism and pharmacokinetics.
Interaction studies involving 4-cyclopropylnaphthalen-1-amine hydrochloride focus on its effects on various cytochrome P450 enzymes. It has been documented to interact with other drugs metabolized by CYP1A2 and CYP3A4, potentially leading to altered pharmacokinetics when co-administered with these substances . Understanding these interactions is crucial for assessing safety profiles in clinical settings.
Several compounds share structural similarities with 4-cyclopropylnaphthalen-1-amine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Cyclopropylnaphthalen-1-amine | 1533519-92-4 | 0.97 |
4-Cyclopropylaniline hydrochloride | 1588440-94-1 | 0.89 |
4-(2-Phenylpropan-2-yl)aniline hydrochloride | 1416354-38-5 | 0.86 |
4-Cyclobutylnaphthalen-1-amine | 485402-64-0 | 0.86 |
3-Cyclopropylaniline | 130523-30-7 | 0.86 |
The uniqueness of 4-cyclopropylnaphthalen-1-amine hydrochloride lies in its specific structural features that confer distinct biological activities and applications compared to these similar compounds. Its role as an intermediate in Lesinurad synthesis further emphasizes its significance in medicinal chemistry.